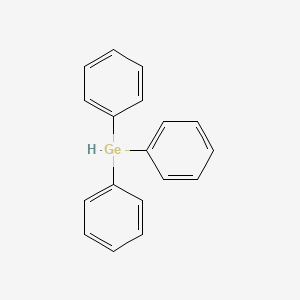

Triphenyl-germane

Descripción general

Descripción

Triphenylgermane (TPG) is an organogermanium compound composed of three phenyl groups and one germanium atom. It is a colorless, odorless and water-soluble solid with a molecular weight of 248.25 g/mol. TPG is a unique compound due to its unique chemical and physical properties, which make it a valuable reagent for various scientific applications.

Aplicaciones Científicas De Investigación

- Notably, N-heterocyclic carbene (NHC)-supported copper(I) triphenylgermyls have been investigated as catalytic intermediates. These complexes facilitate tin/germanium cross-coupling reactions and hydrogermylation of Michael acceptors .

- TPGe plays a crucial role in nuclear magnetic resonance (NMR) spectroscopy. It serves as a reference standard for studying molecular structures and analyzing chemical shifts in NMR spectra .

Catalysis and Organometallic Chemistry

Reference Standard in NMR Spectroscopy

Mecanismo De Acción

Target of Action

Triphenyl-germane primarily targets NHC-supported copper alkoxides . These alkoxides play a crucial role in various chemical reactions, particularly in the formation of novel complexes through deprotonation .

Mode of Action

Triphenyl-germane interacts with its targets through a process called deprotonation . This interaction with NHC-supported copper alkoxides results in the formation of four novel (NHC)CuGePh3 complexes . One of these, (IPr)CuGePh3, has been selected for further investigation . Analysis indicates it to be a germyl nucleophile , and its σ-bond metathesis reaction with a range of p-block halides confirmed it to be a convenient source of [Ph3Ge]− .

Biochemical Pathways

The biochemical pathways affected by Triphenyl-germane involve the σ-bond metathesis reaction with a range of p-block halides . This reaction leads to the formation of germyl substituted carboxylate derivatives . Moreover, the Cu–Ge bond of (IPr)CuGePh3 undergoes π-bond insertions with tBuNCS, CS2, and PhNCO .

Result of Action

The action of Triphenyl-germane results in the formation of germyl substituted carboxylate derivatives . It also leads to the insertion of phenyl acetylene, providing both the Markovnikov and anti-Markovnikov products . The (NHC)CuGePh3 compounds were validated as catalytic intermediates . Moreover, a catalytic hydrogermylation of Michael acceptors was developed with Ph3GeH adding to 7 activated alkenes in good conversions and yields .

Action Environment

The action of Triphenyl-germane is influenced by the presence of NHC-supported copper alkoxides These alkoxides serve as the primary targets for the compound and facilitate its interaction and subsequent reactions The environment’s specific characteristics, such as the presence of other compounds and conditions, may also influence the compound’s action, efficacy, and stability

Propiedades

IUPAC Name |

triphenylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHORDQDUDIXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenyl-germane | |

CAS RN |

2816-43-5 | |

| Record name | Triphenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2816-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC170049 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

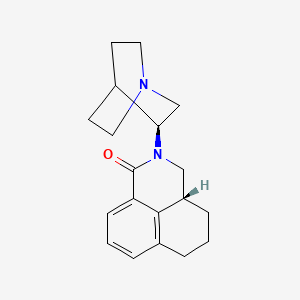

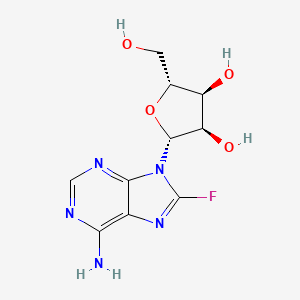

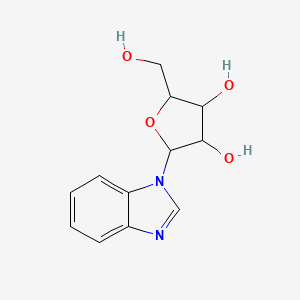

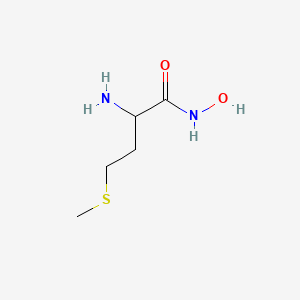

Feasible Synthetic Routes

Q & A

Q1: How does triphenylgermane react differently compared to its silicon and tin analogs in cross-coupling reactions?

A: Triphenylgermane, while capable of participating in palladium-catalyzed cross-coupling reactions with aryl halides in the presence of fluoride, exhibits lower reactivity compared to its silicon and tin counterparts. [] Notably, only one chloride ligand on the germanium center is sufficient for activation by fluoride, enabling the transfer of one to three phenyl groups. In contrast, chlorophenylsilanes demonstrate higher reactivity than chlorophenylgermanes, while tetraphenyltin can transfer up to four phenyl groups without requiring any haloligand on the tin center. []

Q2: What is the role of fluoride in reactions involving triphenylgermane?

A: Fluoride plays a crucial role in activating triphenylgermane for cross-coupling reactions. [] Mechanistic studies using ¹⁹F NMR spectroscopy suggest that fluoride promotes the formation of fluorophenylgermanes and hypervalent germanate species, which are likely intermediates in these reactions. []

Q3: Can triphenylgermane be used as a germylating reagent in metal-free conditions?

A: Yes, recent research demonstrates the possibility of using triphenylgermane for the germylation of aryl fluorides under visible light and in the absence of transition metal catalysts. [] This approach provides a milder and potentially more sustainable route to access aryl germanes, expanding the synthetic toolbox for these valuable compounds.

Q4: How does the presence of N-heterocyclic carbenes (NHCs) influence the reactivity of triphenylgermane?

A: NHC-supported copper(I) triphenylgermyl complexes exhibit diverse reactivity. [] These complexes act as germyl nucleophiles and readily participate in σ-bond metathesis reactions with p-block halides, serving as convenient sources of the [Ph₃Ge]⁻ anion. [] They can also undergo insertion reactions with unsaturated compounds like tBuNCS, CS₂, and PhNCO, highlighting their versatility in building complex molecules. []

Q5: Can NHC-copper(I) triphenylgermyl complexes catalyze reactions involving germanium?

A: Yes, these complexes have shown promise in catalyzing reactions like tin/germanium cross-coupling and the hydrogermylation of Michael acceptors. [] The catalytic activity underscores the potential of these well-defined complexes for developing novel synthetic methodologies based on germanium chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B1594262.png)